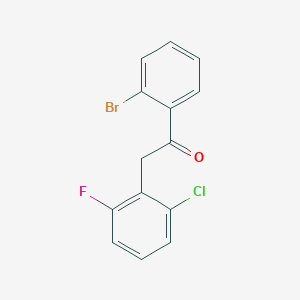

1-(2-Bromophenyl)-2-(2-chloro-6-fluorophenyl)ethan-1-one

Overview

Description

1-(2-Bromophenyl)-2-(2-chloro-6-fluorophenyl)ethan-1-one is a complex organic compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromophenyl)-2-(2-chloro-6-fluorophenyl)ethan-1-one typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation reaction, where 2-bromobenzene and 2-chloro-6-fluorobenzene are reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry, which allows for better control over reaction conditions and improved safety. The use of automated systems and real-time monitoring ensures consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromophenyl)-2-(2-chloro-6-fluorophenyl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Halogen atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

Substitution: Nucleophiles such as ammonia (NH₃) and various organometallic reagents are employed.

Major Products Formed:

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols and amines.

Substitution: Substituted phenyl compounds with different functional groups.

Scientific Research Applications

1-(2-Bromophenyl)-2-(2-chloro-6-fluorophenyl)ethan-1-one has several scientific research applications:

Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used as a probe in biological studies to understand the interaction of halogenated compounds with biological systems.

Industry: The compound is used in the production of advanced materials and as an intermediate in the manufacture of various chemicals.

Mechanism of Action

The mechanism by which 1-(2-Bromophenyl)-2-(2-chloro-6-fluorophenyl)ethan-1-one exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

1-(2-Bromophenyl)-2-(2-chloro-6-fluorophenyl)ethan-1-one is unique due to its combination of halogen atoms on the phenyl rings. Similar compounds include:

1-(2-Bromophenyl)-2-(2-chlorophenyl)ethan-1-one: Lacks the fluorine atom.

1-(2-Bromophenyl)-2-(2-fluorophenyl)ethan-1-one: Lacks the chlorine atom.

1-(2-Chlorophenyl)-2-(2-fluorophenyl)ethan-1-one: Lacks the bromine atom.

Biological Activity

1-(2-Bromophenyl)-2-(2-chloro-6-fluorophenyl)ethan-1-one, also known as a halogenated phenyl compound, has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and its implications in medicinal chemistry.

- IUPAC Name : 1-(2-bromophenyl)-2-(2-chloro-6-fluorophenyl)ethanone

- Molecular Formula : C14H9BrClF

- Molecular Weight : 327.58 g/mol

- CAS Number : 1184482-64-1

- Appearance : Liquid

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Brominated Phenyl Ring : Starting from 2-bromobenzaldehyde.

- Chlorination and Fluorination : Introducing chlorine and fluorine substituents onto the second phenyl ring.

- Ethanone Formation : The final step involves the condensation of the two rings to form the ethanone structure.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The halogen substituents (bromine, chlorine, and fluorine) enhance its lipophilicity and potential binding affinity to biological molecules.

Potential Mechanisms Include:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : Interaction with neurotransmitter receptors may lead to alterations in signaling pathways.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of halogenated phenyl compounds. Although specific data on this compound is limited, related compounds have demonstrated significant activity against various bacterial strains.

| Compound | Activity | MIC (μg/mL) |

|---|---|---|

| Compound A | E. coli | 0.0195 |

| Compound B | Bacillus mycoides | 0.0048 |

| Compound C | C. albicans | 0.039 |

Case Studies

-

Inhibition Studies on Mycobacterium tuberculosis :

- A study focused on related compounds showed promising results against DprE1 enzyme, crucial for the survival of Mycobacterium tuberculosis. Compounds with structural similarities exhibited IC50 values ranging from 2.2 to 3.0 μM, suggesting a possible therapeutic role for derivatives of this compound in tuberculosis treatment .

-

Neurotransmitter Modulation :

- Research indicates that similar phenyl compounds can modulate neurotransmitter systems, potentially influencing conditions such as depression or anxiety disorders. This modulation is hypothesized to occur through receptor binding, although specific studies on this compound are still required.

Safety and Toxicology

While specific toxicity data for this compound is not extensively documented, halogenated compounds often exhibit varied toxicological profiles depending on their structure and substituents. Standard safety protocols should be followed when handling this compound.

Properties

IUPAC Name |

1-(2-bromophenyl)-2-(2-chloro-6-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrClFO/c15-11-5-2-1-4-9(11)14(18)8-10-12(16)6-3-7-13(10)17/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDQHQIBNWAGSQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CC2=C(C=CC=C2Cl)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.